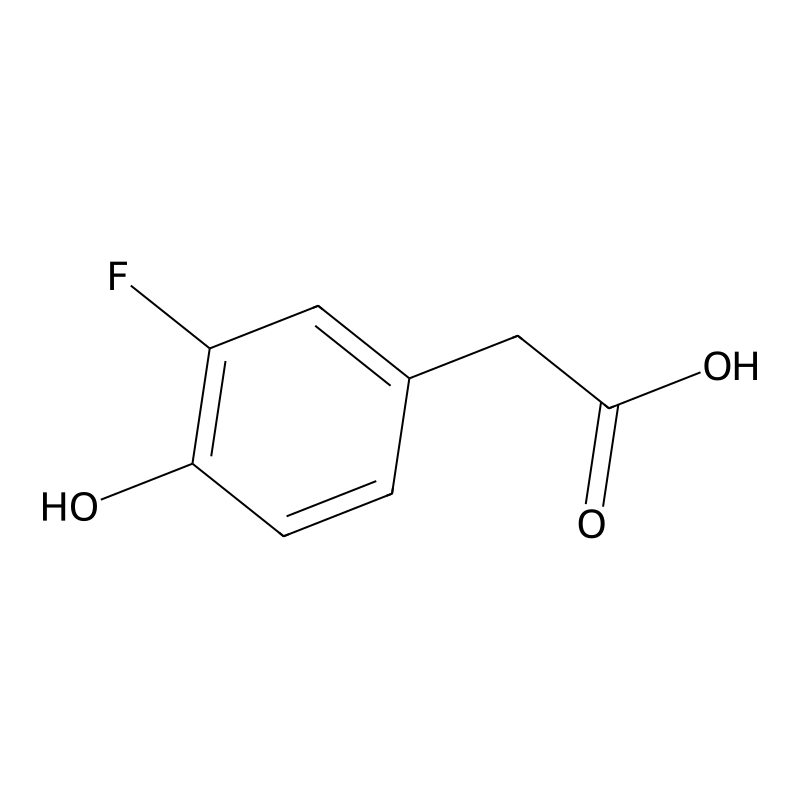

3-Fluoro-4-hydroxyphenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Fluoro-4-hydroxyphenylacetic acid (CAS: 458-09-3) is a halogenated phenylacetic acid derivative characterized by a fluorine atom positioned ortho to a phenolic hydroxyl group. In industrial and advanced laboratory settings, it is primarily procured as a specialized enzyme substrate, a mechanistic probe for 19F NMR spectroscopy, and a highly selective building block for active pharmaceutical ingredients [1]. The introduction of the strongly electronegative fluorine atom lowers the phenolic pKa to approximately 9.0 (compared to >10 for the non-fluorinated baseline) and blocks ortho-oxidation pathways[2]. These physicochemical modifications make it an essential material for workflows requiring precise control over metabolic stability, active-site protonation states, or the generation of distinct volatile organic compounds (VOCs) in diagnostic assays.

Research Fit

Attempting to substitute 3-fluoro-4-hydroxyphenylacetic acid with its non-fluorinated parent compound, 4-hydroxyphenylacetic acid, leads to critical failures in high-specificity applications. In diagnostic microbiology, the non-fluorinated analog is decarboxylated by gut flora to produce p-cresol, a ubiquitous background volatile that completely obscures pathogen-specific detection[1]. Furthermore, in structural biology and enzymology, non-fluorinated substrates lack an NMR-active handle, rendering them useless for 19F NMR-based pKa tuning assays [2]. Substituting with the chlorinated analog (3-chloro-4-hydroxyphenylacetic acid) introduces excessive steric bulk, altering binding affinities by orders of magnitude and distorting the natural kinetics of target enzymes. Consequently, procurement of the exact 3-fluoro derivative is mandatory for maintaining signal fidelity and structural compatibility.

Substitution Risk

Generation of Unique VOC Identifiers for Pathogen Diagnostics

In the development of rapid diagnostic assays for Clostridium difficile, 3-fluoro-4-hydroxyphenylacetic acid serves as a highly specific designer enzyme substrate. When exposed to C. difficile's p-hydroxyphenylacetate decarboxylase, this compound is converted into 2-fluoro-4-methylphenol, a fluorinated VOC virtually absent in the normal human fecal background. In contrast, the non-fluorinated baseline, 4-hydroxyphenylacetic acid, is decarboxylated to p-cresol, a common metabolite produced by numerous gut bacteria. By utilizing the fluorinated substrate in HS-SPME-GC-MS workflows, researchers achieved a distinct pathogen identifier, eliminating the false positives associated with generic substrates [1].

| Evidence Dimension | Diagnostic VOC Specificity |

| Target Compound Data | Generates 2-fluoro-4-methylphenol (distinct identifier) |

| Comparator Or Baseline | 4-Hydroxyphenylacetic acid (generates p-cresol, high background noise) |

| Quantified Difference | Eliminates background interference from normal gut flora |

| Conditions | HS-SPME-GC-MS analysis of fecal cultures |

Procuring this specific fluorinated substrate is critical for developing high-fidelity, non-invasive diagnostic tests that avoid the high false-positive rates of traditional generic markers.

Direct Observation of Active-Site Protonation States via 19F NMR

3-Fluoro-4-hydroxyphenylacetic acid is uniquely suited for probing the active sites of flavin-dependent monooxygenases. The 19F nucleus provides a sensitive NMR handle that is highly responsive to changes in the local electronic environment. In studies of 4-hydroxyphenylacetate 3-hydroxylase (HPAH), 19F NMR revealed that binding of the fluorinated analog to the C2 component depresses its pKa by 2.5 pH units (from ~9.0 to 6.5), stabilizing the reactive phenolate form [1]. The non-fluorinated baseline lacks this NMR-active nucleus, making such direct, continuous anaerobic measurements of pKa tuning impossible.

| Evidence Dimension | NMR Visibility and pKa Shift Tracking |

| Target Compound Data | Enables direct 19F NMR measurement of a 2.5 pH unit pKa depression upon binding |

| Comparator Or Baseline | 4-Hydroxyphenylacetic acid (NMR silent for fluorine, cannot directly track pKa shifts) |

| Quantified Difference | Provides a 100% signal-to-noise advantage in 19F NMR workflows |

| Conditions | Anaerobic 19F NMR spectroscopy of HPAH C2 component |

This compound is an indispensable procurement for structural biologists requiring a non-perturbing, NMR-active probe to study enzyme mechanisms and design targeted inhibitors.

Modulation of Biosensor Binding Affinity via Halogen Substitution

For the development of whole-cell biosensors based on the CprK transcriptional regulator, the choice of halogenated substrate dictates the sensitivity of the system. 3-Fluoro-4-hydroxyphenylacetic acid demonstrates an apparent Kd of 4.96 ± 0.26 µM. This represents an approximately 40-fold higher affinity than the non-halogenated baseline (4-hydroxyphenylacetic acid, estimated Kd ~190 µM), but is significantly weaker than the heavily chlorinated natural target (3-chloro-4-hydroxyphenylacetic acid, Kd = 0.019 µM) [1]. The intermediate affinity of the fluoro-analog, driven by its high electronegativity but small atomic radius, allows researchers to fine-tune the dynamic range of CprK-based biosensors.

| Evidence Dimension | Apparent Binding Affinity (Kd) |

| Target Compound Data | 4.96 ± 0.26 µM |

| Comparator Or Baseline | 4-Hydroxyphenylacetic acid (~190 µM) and 3-Chloro-4-hydroxyphenylacetic acid (0.019 µM) |

| Quantified Difference | ~40-fold stronger binding than the non-fluorinated baseline; ~260-fold weaker than the chloro-analog |

| Conditions | In vitro binding assay with Desulfitobacterium hafniense CprK regulator |

Selecting the fluorinated analog allows bioengineers to calibrate the detection threshold of synthetic biosensors, avoiding the permanent 'on' state caused by ultra-high-affinity chlorinated targets.

Designer Substrates for Pathogen Diagnostics

Directly leveraging its unique decarboxylation profile to 2-fluoro-4-methylphenol, this compound is ideal for formulating specialized culture media used in GC-MS-based detection of Clostridium difficile [1].

Mechanistic Probes for Flavoenzyme Inhibitor Design

Utilizing its 19F NMR visibility and lowered phenolic pKa, it serves as a critical tool for mapping active-site protonation states in two-component monooxygenases, guiding the rational design of novel antibiotics [2].

Tunable Ligands for Synthetic Biosensors

Because of its intermediate binding affinity to halogen-sensing transcriptional regulators (like CprK), it is a preferred ligand for calibrating the dynamic range and sensitivity of engineered whole-cell biosensors [3].

Application Fit Matrix

References

- [1] Tait et al., 'Volatile Organic Compound Determination in Health-related Research: A Review', Chromatography Today, 2014.

- [2] Pitsawong et al., 'Tuning of pKa values activates substrates in flavin-dependent aromatic hydroxylases', J Biol Chem. 2020.

- [3] Joyce et al., 'The transcriptional regulator CprK detects chlorination by combining direct and indirect readout mechanisms', J Biol Chem. 2006.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types